molecular formula C10H6F12NiO5 B7800186 (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate CAS No. 207569-13-9

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate

Cat. No.: B7800186
CAS No.: 207569-13-9
M. Wt: 492.83 g/mol
InChI Key: ZMRNDHKCQORDPC-SUXDNRKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate is a coordination compound that features a nickel ion complexed with a hexafluoro-oxopent-2-en-2-olate ligand and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate typically involves the reaction of nickel salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

Ni2++C5H2F6O2+H2OThis compound\text{Ni}^{2+} + \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{this compound} Ni2++C5​H2​F6​O2​+H2​O→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel complexes.

    Substitution: Ligand substitution reactions can occur, where the hexafluoro-oxopent-2-en-2-olate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions such as hydrogenation, polymerization, and cross-coupling.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s potential as a catalyst in biochemical reactions is being explored. Its ability to interact with biological molecules could lead to new developments in drug synthesis and other medical applications.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it an ideal candidate for use in various industrial processes.

Mechanism of Action

The mechanism by which (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate exerts its effects involves coordination with other molecules through its nickel center. The nickel ion can form bonds with various substrates, facilitating chemical reactions. The hexafluoro-oxopent-2-en-2-olate ligand stabilizes the nickel ion and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoro-oxopent-2-en-2-olate.

    Nickel(II) chloride hexahydrate: A simpler nickel complex with chloride ligands and water molecules.

    Nickel(II) nitrate hexahydrate: Another nickel complex with nitrate ligands and water molecules.

Uniqueness

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate is unique due to the presence of the hexafluoro-oxopent-2-en-2-olate ligand, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in catalytic applications and advanced material production.

Properties

CAS No.

207569-13-9

Molecular Formula

C10H6F12NiO5

Molecular Weight

492.83 g/mol

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;hydrate

InChI

InChI=1S/2C5H2F6O2.Ni.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;

InChI Key

ZMRNDHKCQORDPC-SUXDNRKISA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Ni+2]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Ni]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Ni]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate
Reactant of Route 2
Reactant of Route 2
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate
Reactant of Route 3
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+);hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.